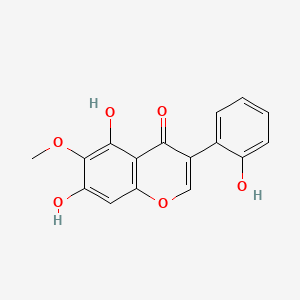
5,7,2'-Trihydroxy-6-methoxyisoflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7,2'-Trihydroxy-6-methoxyisoflavone is a natural product found in Iris songarica, Iris bungei, and other organisms with data available.
Applications De Recherche Scientifique
Pharmacological Effects
1. Antioxidant Activity
Research indicates that flavonoids, including 5,7,2'-trihydroxy-6-methoxyisoflavone, exhibit significant antioxidant properties. These compounds help neutralize free radicals in the body, potentially reducing oxidative stress and preventing cellular damage. Antioxidants are crucial for maintaining overall health and may play a role in the prevention of chronic diseases such as cancer and cardiovascular conditions .
2. Anti-inflammatory Properties
Studies have shown that isoflavones can modulate inflammatory pathways. Specifically, this compound has been noted for its ability to inhibit pro-inflammatory cytokines and enzymes, suggesting its potential use in treating inflammatory disorders . This property is particularly relevant in the context of chronic inflammatory diseases such as arthritis.
3. Neuroprotective Effects
There is emerging evidence that this compound may exert neuroprotective effects. It has been suggested that flavonoids can enhance cognitive function and protect against neurodegenerative diseases by promoting neuronal survival and reducing neuroinflammation .
Antibacterial Activity
1. Efficacy Against Bacterial Strains
this compound has demonstrated significant antibacterial activity against various strains of bacteria. In particular, it has shown efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) for this compound has been reported to be as low as 0.5–2.0 µg/mL, making it a potent candidate for further development as an antibacterial agent .
2. Structure-Activity Relationship
Research on the structure-activity relationship (SAR) of flavonoids indicates that specific hydroxylation patterns enhance antibacterial efficacy. The presence of hydroxyl groups at positions 5 and 7 is critical for optimal activity against bacterial pathogens . This insight may guide the design of novel antibacterial agents derived from flavonoid structures.
Applications in Functional Foods
1. Nutraceutical Potential
Given its antioxidant and anti-inflammatory properties, this compound holds promise as a nutraceutical ingredient in functional foods aimed at promoting health and preventing disease. Its incorporation into dietary supplements could provide health benefits associated with improved cardiovascular health and reduced inflammation .
2. Food Preservation
The antibacterial properties of this compound also suggest potential applications in food preservation. By inhibiting bacterial growth, it could be used as a natural preservative to extend the shelf life of food products while maintaining safety and quality .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Tomimori et al., 1983 | Isolation from Rubia yunnanensis | Identified chemical structure and initial biological activities |
| Popova et al., 2018 | Neuroprotective effects | Demonstrated cognitive enhancement in animal models |
| MDPI Review, 2020 | Antibacterial activity | Highlighted effectiveness against MRSA with specific MIC values |
Propriétés
Numéro CAS |
132915-50-5 |
|---|---|
Formule moléculaire |
C16H12O6 |
Poids moléculaire |
300.26 g/mol |
Nom IUPAC |
5,7-dihydroxy-3-(2-hydroxyphenyl)-6-methoxychromen-4-one |
InChI |
InChI=1S/C16H12O6/c1-21-16-11(18)6-12-13(15(16)20)14(19)9(7-22-12)8-4-2-3-5-10(8)17/h2-7,17-18,20H,1H3 |
Clé InChI |
SRXIDIOVDWRHPY-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=CC=C3O)O |
SMILES canonique |
COC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=CC=C3O)O |
Key on ui other cas no. |
132915-50-5 |
Synonymes |
irilin B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















